molecular formula C25H24F3N3O2 B610185 帕迪加他 CAS No. 956136-95-1

帕迪加他

货号: B610185
CAS 编号: 956136-95-1
分子量: 455.5 g/mol
InChI 键: GXALXAKNHIROPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

LCQ908 因其潜在的治疗应用而被广泛研究。通过抑制 DGAT1 并降低甘油三酯水平,它在治疗肥胖症和 2 型糖尿病等代谢性疾病方面显示出希望。此外,还研究了 LCQ908 对脂代谢紊乱(包括家族性乳糜微粒血症)的影响。 临床试验已证明其在降低甘油三酯和改善患者代谢参数方面的有效性 .

作用机制

LCQ908 通过抑制 DGAT1(一种参与甘油三酯合成的酶)的活性发挥作用。通过阻断 DGAT1,LCQ908 减少甘油三酯的形成,从而导致组织中脂质积累减少。 这种作用机制使 LCQ908 成为治疗与甘油三酯水平升高相关的代谢性疾病的宝贵治疗剂 .

安全和危害

Pradigastat is associated with mild, transient gastrointestinal adverse events . It has low drug-drug interaction potential, exhibiting no interaction with atazanavir, probenecid, rosuvastatin, digoxin, warfarin, or oral contraceptives . It does not induce photosensitivity in humans at the highest clinical dose of 40 mg .

未来方向

Pradigastat has been evaluated in a number of clinical trials involving healthy volunteers, and involving patients with FCS and other metabolic conditions . Anji Pharma has completed enrollment in its Phase 2 proof of concept study of Pradigastat in patients with chronic idiopathic constipation . The results of these trials will provide more insights into the efficacy, safety, and tolerability of Pradigastat .

准备方法

LCQ908 是通过一系列涉及特定试剂和条件的化学反应合成的。合成路线通常涉及核心结构的形成,然后引入官能团。LCQ908 的工业生产涉及优化这些合成路线,以确保高产率和纯度。 该化合物通常以固体形式制备,可以溶解在二甲基亚砜 (DMSO) 等溶剂中以备进一步使用 .

化学反应分析

LCQ908 会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,LCQ908 的氧化会导致氧化衍生物的形成,而还原可以产生化合物的还原形式 .

相似化合物的比较

LCQ908 在 DGAT1 抑制剂中具有独特之处,因为它具有高效力和选择性。类似化合物包括其他 DGAT1 抑制剂,如 4a 和 Yhhu2407。这些化合物具有相似的作用机制,但它们的化学结构、效力和药代动力学特性可能有所不同。 LCQ908 以其口服生物利用度和在临床环境中的有效性而脱颖而出 .

参考文献

属性

IUPAC Name

2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALXAKNHIROPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026085
Record name trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956136-95-1, 956136-98-4
Record name Pradigastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradigastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRADIGASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A THF solution of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester was treated with 10% aqueous LiOH and heated to 50° C. overnight. Upon reaction completion, the mixture was acidified with concentrated HCl. The resulting precipitate was isolated by filtration to afford the title compound: 1H NMR (400 MHz, DMSO-d6) 1.08-1.19 (m, 1 H) 1.14 (dd, J=12.63, 2.27 Hz, 1 H) 1.44-1.56 (m, 1 H) 1.50 (dd, J=12.51, 2.65 Hz, 1 H) 1.75 (br. S., 1 H) 1.84 (d, J=10.61 Hz, 4 H) 2.14 (d, J=6.82 Hz, 2 H) 2.54 (m, 1 H) 7.33 (d, J=8.34 Hz, 2 H) 7.65 (d, J=2.53 Hz, 1 H) 7.68-7.74 (m, 1 H) 7.70 (d, J=8.34 Hz, 1 H) 7.89 (d, J=8.59 Hz, 1 H) 7.95 (d, J=8.59 Hz, 2 H) 8.46 (d, J=2.78 Hz, 1 H) 8.54 (d, J=2.53 Hz, 1 H) 9.20 (s, 1 H); (M+H)+ 456.3. Alternatively, the methyl ester can be dissolved in a mixture of THF and water, and treated with aqueous sodium hydroxide (4 equiv). The mixture can then be stirred at 50 degrees for 12 hours, at which point the THF is removed under reduced pressure to yield an opaque, white slurry, which affords the title compound as the corresponding sodium salt upon filtration. 1H NMR (DMSO-d6, 500 MHz) δ 10.05 (s, 1 H), 8.59 (d, 1 H, J=2.8 Hz), 8.54 (s, 1 H), 7.92 (d, 2 H, J=8.2 Hz), 7.86 (d, 1 H, J=8.8 Hz), 7.75 (dd, 1 H, J=8.7, 2.7 Hz), 7.69 (s, 2 H), 7.27 (d, 2 H, J=8.5 Hz), 2.45 (m, 1 H), 1.84 (m, 4 H), 1.67-1.80 (m, 3 H), 1.41 (m, 2 H), 1.02 (m, 2 H); MS m/z 456 (M−Na+2H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。